6-methylheptan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methylheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 6-methylheptan-1-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the reaction of 6-methylheptan-1-ol with ammonia under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
6-methylheptan-1-amine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Nitriles, amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
6-methylheptan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . It may also act as a precursor to other bioactive compounds through metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
Octodrine (6-methylheptan-2-amine): A sympathomimetic and stimulant with similar structural features but different pharmacological properties.
Methylhexanamine (DMAA): Another stimulant with a similar carbon skeleton but differing in the position of the amine group.
Heptaminol: A hydroxylated derivative with vasoconstrictive properties.
Uniqueness
6-methylheptan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its primary amine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
44855-53-0 |
---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.